
4-Cyanopiperidine-1-carboxamide
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Overview
Description
4-Cyanopiperidine-1-carboxamide is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Cyanopiperidine-1-carboxamide serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating a range of diseases, including:
- Antidepressants: Compounds derived from 4-cyanopiperidine have shown promise as antidepressants. They act on neurotransmitter systems, potentially improving mood and emotional well-being .
- Anti-inflammatory Agents: The compound has been utilized in the development of anti-inflammatory drugs, which target pathways involved in inflammatory responses, providing relief from conditions such as arthritis and other inflammatory disorders .
- Immunomodulators: Research indicates that derivatives of 4-cyanopiperidine can modulate immune responses, making them candidates for treatments in autoimmune diseases .
Synthesis and Production
The production of 4-cyanopiperidine has been optimized through various synthetic methods. Notably:
- A single-step dehydration process using thionyl chloride has been developed, yielding higher purity (≥98%) and better molar yields (60-65%) compared to traditional methods that involved multiple extraction steps .
Antiviral Activity
Recent studies have explored the antiviral properties of compounds derived from 4-cyanopiperidine. For instance, modifications to the piperidine structure have led to the development of HIV-1 entry inhibitors that exhibit significant antiviral activity with low cytotoxicity .
Tumor Growth Inhibition
In vivo studies have demonstrated that certain derivatives of 4-cyanopiperidine can inhibit tumor growth effectively. For example, compounds designed to target the PKB signaling pathway showed strong inhibition of human tumor xenografts in animal models at tolerable doses .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to determine the purity and structural integrity of 4-Cyanopiperidine-1-carboxamide?
Researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and X-ray crystallography for absolute configuration determination. Cross-referencing data from these techniques ensures accuracy. For example, X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in structurally similar piperidine derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Due to the lack of comprehensive toxicological data for this compound, standard precautions for nitrile-containing and piperidine-derived substances should apply. Immediate flushing of eyes with water for 15 minutes, thorough skin decontamination with soap and water, and medical consultation for ingestion are critical . Work in a fume hood, use personal protective equipment (PPE), and adhere to institutional chemical hygiene plans.
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document all experimental parameters (e.g., temperature, solvent ratios, catalyst loading) in detail. Include raw data and processed results in appendices, as recommended for transparency in chemical research . Validate each synthesis batch using consistent analytical methods (e.g., NMR, HPLC) and report deviations.
Advanced Research Questions
Q. How should experimental designs address potential reactivity variations of this compound under differing pH or temperature conditions?
Utilize a factorial design to systematically vary pH and temperature while monitoring reaction outcomes (e.g., yield, byproducts). Pre-trial experiments can identify optimal ranges for independent variables . Statistical tools like ANOVA or regression analysis help quantify interactions between variables . For example, stability studies might employ accelerated degradation assays under controlled conditions to predict shelf-life .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
Cross-validate computational models (e.g., molecular docking, QSAR) with in vitro assays. If discrepancies arise, re-examine force field parameters or solvent effects in simulations. Empirical validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm binding affinities . Document methodological limitations, such as approximations in solvation models, to refine future studies .
Q. How can researchers develop a novel synthetic route for this compound while minimizing side reactions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed routes . For instance, replacing hazardous cyanating agents with safer alternatives (e.g., trimethylsilyl cyanide) could improve safety. Use real-time reaction monitoring (e.g., in situ IR spectroscopy) to detect intermediates and optimize reaction kinetics .
Q. What methodologies are effective in analyzing spectral data discrepancies (e.g., NMR vs. X-ray) for this compound?
Perform multi-technique validation: X-ray crystallography provides definitive structural data, while NMR can identify dynamic processes (e.g., tautomerism) that may explain spectral inconsistencies . Statistical error analysis (e.g., confidence intervals for crystallographic R-factors) quantifies data reliability .
Q. How should researchers design studies to investigate interactions between this compound and biological targets?
Combine computational docking (to predict binding sites) with biophysical assays (e.g., fluorescence polarization, microscale thermophoresis). For in vitro studies, use cell lines with validated target expression profiles. Include negative controls (e.g., target knockout models) to confirm specificity .
Q. Methodological Frameworks
Q. What frameworks guide hypothesis formulation for studying this compound’s mechanism of action?
The PICO framework (Population, Intervention, Comparison, Outcome) can structure research questions. For example:
- Population : Enzyme X in cancer cell lines.
- Intervention : this compound at varying concentrations.
- Comparison : Baseline enzyme activity without inhibitor.
- Outcome : IC50 values and kinetic parameters .
Q. How can researchers address ethical and practical challenges in data collection and reporting?
Adhere to journal-specific guidelines for methodological transparency, such as detailing statistical tests, sample sizes, and raw data archiving . For studies involving human-derived samples, obtain ethics committee approval and document informed consent procedures .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-cyanopiperidine-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-4H2,(H2,9,11) |
InChI Key |
FLZXSGXQNMXDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.